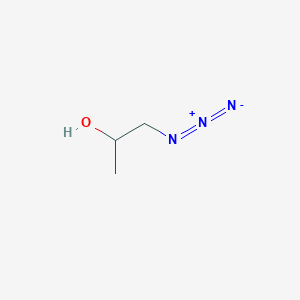

1-Azidopropan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-azidopropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O/c1-3(7)2-5-6-4/h3,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPFXAHKQLQHCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN=[N+]=[N-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512682 | |

| Record name | 1-Azidopropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82736-12-7 | |

| Record name | 1-Azidopropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Approaches to the Synthesis of 1 Azidopropan 2 Ol

Regioselective Synthetic Routes to 1-Azidopropan-2-ol

Regioselective synthesis ensures that the azide (B81097) group is introduced at the desired position (C1) and the hydroxyl group at the other (C2) of the propane (B168953) backbone.

The ring-opening of epoxides, particularly propylene (B89431) oxide (2-methyloxirane), is a common and effective strategy for synthesizing this compound.

This method involves the direct reaction of propylene oxide with an azide source, typically sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). The nucleophilic attack of the azide ion on the epoxide ring leads to the formation of the azido (B1232118) alcohol.

The reaction of propylene oxide with sodium azide in a polar protic solvent, such as water, is a well-established procedure. This reaction is often carried out at elevated temperatures, for instance, 75°C for 24 hours, to achieve good conversion nanotheranosticlab.compittstate.edu. Under basic conditions (pH ~9.5), the azide ion preferentially attacks the less substituted carbon of the epoxide ring, yielding this compound regioselectively cmu.edu. Acidic conditions can also accelerate the azidolysis of epoxides cmu.edu.

Table 2.1.1.1: Synthesis of this compound via Nucleophilic Ring Opening of Propylene Oxide

| Reactants/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |

| Propylene oxide, NaN₃ | Water | 75 | 24 | ~80-90 | nanotheranosticlab.compittstate.edu |

| Propylene oxide, NaN₃ | Water | 30 | 12 | 90 | cmu.edu |

| Propylene oxide, TMSN₃ | Various | Room Temp. | Varies | Varies | thieme-connect.com |

To obtain enantiomerically pure or enriched this compound, chiral catalysts are employed to mediate the ring-opening of propylene oxide with hydrazoic acid (HN₃) or trimethylsilyl azide (TMSN₃). Chiral salen complexes, such as binuclear chiral Co(salen) complexes bearing Lewis acids or chiral Cr(salen) complexes, have demonstrated high catalytic activity and enantioselectivity for this transformation thieme-connect.comdoi.orgnih.gov. These catalysts activate both the epoxide and the azide source, directing the nucleophilic attack to one face of the epoxide, thereby controlling the stereochemistry of the product doi.orgunits.itresearchgate.net. For propylene oxide, enantioselectivities exceeding 97% enantiomeric excess (ee) have been reported thieme-connect.comnih.gov. The choice of the specific enantiomer of the chiral catalyst dictates the stereochemistry of the resulting azido alcohol researchgate.net.

Table 2.1.1.2: Enantioselective Synthesis of this compound via Epoxide Ring Opening

| Epoxide Substrate | Azide Source | Catalyst System | Yield (%) | Enantiomeric Excess (ee) (%) | Citation |

| Propylene oxide | HN₃ | Binuclear chiral Co(salen)-Lewis acid complex | High | 92.0–99.6 | doi.org |

| Propylene oxide | TMSN₃ | Chiral (salen)Cr(III)N₃ complex | High | > 97 | nih.gov |

| Propylene oxide | TMSN₃ | Chiral Schiff base ligand-based Ti complex | 49 | 97 | thieme-connect.com |

Direct azidooxygenation offers a method to introduce both an azide and an oxygen functionality across a carbon-carbon double bond in a single step. This approach typically involves an alkene, an azide source, and an oxidizing agent or a catalytic system that facilitates the simultaneous introduction of both functional groups nih.govacs.org. While not exclusively focused on this compound, methods employing photo-induced radical transfer with aryl-λ³-azidoiodane species or copper-catalyzed radical azidooxygenation can convert alkenes into vicinal azido alcohols nih.govacs.orgacs.org. If propene were used as the alkene substrate, this methodology could potentially yield this compound, though specific details for this particular transformation are less prevalent in the literature compared to epoxide ring-opening.

Table 2.1.2: General Method for Direct Azidooxygenation of Alkenes

| Alkene Substrate | Azide Source | Reagents/Catalyst | Conditions | Yield (%) | Citation |

| Various Alkenes | TMSN₃ | TEMPO, PhI(OAc)₂ (Photo-induced radical transfer) | DCM, Visible Light | Varies | nih.govacs.org |

| 1,3-Dienes | Azide Source | Copper catalyst | Photoinduced | Varies | acs.org |

Polyepoxy compounds, such as trimethylolpropane (B17298) triglycidyl ether (TMPTGE), can undergo azidation reactions where the epoxide rings are opened by azide nucleophiles. In these reactions, sodium azide is commonly used to react with the multiple epoxide functionalities present in the precursor molecule rug.nlnih.govtandfonline.comtandfonline.comresearchgate.net. The azide ion typically attacks the less hindered carbons of the epoxide rings, leading to the formation of azido-functionalized products. While these reactions often yield poly-azido compounds, such as triazides derived from TMPTGE, they demonstrate the formation of the this compound moiety within a larger molecular framework nih.govtandfonline.comtandfonline.com. This approach is more geared towards creating complex azido-containing molecules rather than isolating pure this compound as the primary product.

Table 2.1.3: Azidation of Trimethylolpropane Triglycidyl Ether (TMPTGE)

| Polyepoxy Precursor | Azide Source | Reagents/Conditions | Product Type | Yield (%) | Citation |

| TMPTGE | NaN₃ | Reflux in methanol (B129727)/water with NH₄Cl | Triazide: 3,3′-((2-((3-azido-2-hydroxypropoxy)methyl)-2-ethylpropane-1,3-diyl)bis(oxy))bis(this compound) | 58 | rug.nl |

| TMPTGE | NaN₃ | Reaction conditions leading to azido-functionalized products | Formation of azido-alcohol moieties within a poly-azide structure. | Varies | nih.govtandfonline.comtandfonline.com |

Ring-Opening Reactions of Oxiranes

Stereocontrolled Synthesis of this compound and its Enantiomeric Forms

The synthesis of enantiomerically pure this compound relies heavily on stereoselective transformations. The most effective approach involves the enantioselective ring-opening of propylene oxide using chiral catalysts, as detailed in section 2.1.1.2. By employing specific enantiomers of chiral ligands in conjunction with metal centers (e.g., cobalt or chromium salen complexes), the reaction can be steered to produce either the (R)- or (S)-enantiomer of this compound with high enantiomeric purity thieme-connect.comdoi.orgnih.gov. The selection of the chiral catalyst enantiomer is crucial for determining the absolute configuration of the product. For example, using a (R,R)-salen catalyst typically leads to one enantiomer, while its (S,S)-counterpart yields the other.

Other general strategies for stereocontrolled synthesis, such as using chiral auxiliaries or chiral pool starting materials, are fundamental concepts in asymmetric synthesis ethz.chinflibnet.ac.inegrassbcollege.ac.in. While these principles underpin the development of chiral catalysts, their direct application to the synthesis of this compound is typically realized through the catalytic methods described above.

Compound List

this compound

Propylene oxide (2-methyloxirane)

Sodium azide (NaN₃)

Hydrazoic acid (HN₃)

Trimethylsilyl azide (TMSN₃)

Trimethylolpropane triglycidyl ether (TMPTGE)

Chiral Co(salen) complexes

Chiral Cr(salen) complexes

Chiral Schiff base ligands

Ammonium chloride (NH₄Cl)

Dimethylformamide (DMF)

Dimethyl sulfoxide (B87167) (DMSO)

Ethyl acetate (B1210297)

Anhydrous Na₂SO₄

Hexane

Methanol

Dichloromethane (DCM)

TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl)

Phenyliodine(III) diacetate (PhI(OAc)₂)

Arylazo sulfones

Chemical Reactivity and Transformational Pathways of 1 Azidopropan 2 Ol

Reactivity of the Azide (B81097) Functional Group

The azide group (-N₃) is a potent 1,3-dipole and a precursor to amines upon reduction. Its reactivity is central to the synthetic utility of 1-azidopropan-2-ol.

Applications in 1,3-Dipolar Cycloaddition Chemistry

The azide group readily participates in [3+2] cycloaddition reactions with various unsaturated partners, most notably alkynes and alkenes, leading to the formation of five-membered heterocyclic rings. These reactions are often categorized under the umbrella term "click chemistry" due to their efficiency, high yields, and mild reaction conditions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its reliability, high yields, and regioselectivity, exclusively forming 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides thieme-connect.dewikipedia.orgglenresearch.comorganic-chemistry.orgmdpi.com. While specific detailed studies on this compound in CuAAC are not extensively detailed in the provided literature snippets, molecules containing the this compound structural unit have been employed in CuAAC reactions. For instance, a complex tri-azide molecule incorporating the this compound motif was utilized in a photoinduced CuAAC reaction with a tri-alkyne, demonstrating the compatibility of this azido-alcohol unit with CuAAC protocols researchgate.net. Generally, azido-alcohols like this compound are expected to participate effectively in CuAAC reactions when reacted with appropriate terminal alkynes under standard conditions, typically involving a copper(I) source (often generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate) in various solvent systems, including water, ethanol, or dichloromethane, at room temperature thieme-connect.deglenresearch.comresearchgate.net.

Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative to CuAAC, relying on the inherent ring strain of cyclooctynes to drive the reaction with azides sigmaaldrich.cnacs.orgnih.gov. This methodology is particularly valuable for applications in biological systems where the presence of copper catalysts can be detrimental glenresearch.comnih.gov. Azido-alcohols, including this compound, are compatible with SPAAC. While direct examples using precisely this compound are limited in the provided search results, related azido-alcohols, such as 3-azido-1-propanol, have been successfully employed in SPAAC reactions with cyclooctyne-functionalized biomolecules and materials sigmaaldrich.cnsmolecule.comacs.org. The hydroxyl group on this compound can also serve as a handle for further derivatization before or after the SPAAC reaction, enhancing its versatility.

In the absence of metal catalysts, azides can undergo thermal 1,3-dipolar cycloaddition reactions with alkenes, a process sometimes referred to as "click-ene" chemistry wikipedia.orgyoutube.com. These reactions typically require elevated temperatures and can lead to the formation of 1,2,3-triazoline (B1256620) intermediates, which may further transform or be isolated. Research has demonstrated the participation of this compound in such thermal cycloadditions.

Table 1: Thermal Cycloaddition of this compound with an Alkene

| Reactant 1 (Azide) | Reactant 2 (Alkene) | Conditions | Product Type | Yield | Reference |

| This compound | Ethyl-4-(allyloxy)benzoate | 80 °C, overnight, solvent-free | 1,2,3-Triazoline | 90% | nanotheranosticlab.com |

This reaction highlights the ability of this compound to engage in cycloaddition with activated alkenes under thermal conditions, yielding the corresponding triazoline derivative.

The primary outcome of the azide-alkyne cycloaddition reactions (both catalyzed and uncatalyzed) involving this compound is the formation of 1,2,3-triazole rings. In CuAAC, this leads to regioselective 1,4-disubstituted triazoles thieme-connect.dewikipedia.orgglenresearch.com. Thermal and other catalyzed cycloadditions can sometimes yield mixtures of regioisomers (1,4- and 1,5-disubstituted triazoles) wikipedia.orgacs.org. The presence of the hydroxyl group on the propane (B168953) chain of this compound means that the resulting triazole will bear a pendant hydroxymethyl group (-CH₂OH), which can be further functionalized. For example, reaction with phenylacetylene (B144264) would yield a 1-(2-hydroxypropyl)-4-phenyl-1,2,3-triazole.

Reductive Transformation of the Azide Moiety to Amines

The azide group can be readily reduced to a primary amine (-NH₂) using various reducing agents. This transformation is crucial for converting the azide functionality into an amine, opening up pathways for amide formation, alkylation, or other amine-based chemistries.

A common and efficient method for the reduction of organic azides to amines involves catalytic hydrogenation using hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C), typically in a protic solvent like methanol (B129727) arkat-usa.org. This method is generally clean, high-yielding, and avoids the generation of stoichiometric byproducts often associated with other reduction methods like the Staudinger reaction (using triphenylphosphine) arkat-usa.org. Applying this method to this compound would yield 1-aminopropan-2-ol.

Compound List:

this compound

Sodium Azide (NaN₃)

Copper(I) salts (e.g., CuSO₄·5H₂O)

Sodium Ascorbate

Terminal Alkynes (e.g., phenylacetylene, 1-ethynyl-2-fluorobenzene, 1-ethynyl-3-fluorobenzene, 1-ethynyl-3-(trifluoromethyl)benzene, 1-ethynyl-2-(trifluoromethyl)benzene, 1-ethynyl-3,5-bis(trifluoromethyl)benzene)

1,2,3-Triazoles

1,2,3-Triazolines

Hydrogen (H₂)

Palladium on Carbon (Pd/C)

Triphenylphosphine (PPh₃)

Cyclooctynes (general class)

Ethyl-4-(allyloxy)benzoate

Advanced Applications of 1 Azidopropan 2 Ol in Organic Synthesis and Material Sciences

Precursor Role in Heterocyclic Scaffold Construction

The unique arrangement of functional groups in 1-azidopropan-2-ol and its isomers makes it a valuable starting material for synthesizing various nitrogen- and oxygen-containing heterocyclic compounds. These scaffolds are significant in medicinal chemistry and materials science.

Synthesis of Dihydrooxazine Derivatives

The reaction between azido (B1232118) alcohols and aldehydes in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), provides a direct, one-step pathway to oxazine-related heterocycles. acs.org This transformation is highly dependent on the specific isomer of the azido alcohol used.

While the outline specifies dihydrooxazine synthesis, it is crucial to note a key regiochemical outcome. Research by Badiang and Aubé demonstrates that 1,3-azido alcohols are the precursors that lead to 5,6-dihydro-4H-1,3-oxazines. acs.org In contrast, 1,2-azido alcohols, such as This compound , react with aldehydes under the same conditions to yield oxazoline (B21484) derivatives, which are five-membered heterocycles. acs.orgmdpi.com The general reaction involves the dropwise addition of BF₃·OEt₂ to a solution of the aldehyde and the azido alcohol, which is accompanied by the evolution of nitrogen gas as the cyclization proceeds. acs.org Good yields have been reported for a wide range of aromatic and aliphatic aldehydes. acs.org

Therefore, while the class of azido alcohols is indeed used for dihydrooxazine synthesis, it is the isomer, 3-azido-1-propanol, that serves as the direct precursor for this specific heterocyclic system. capes.gov.brscispace.comsigmaaldrich.comsigmaaldrich.com

Derivatization to Triazoline-Containing Structures

A significant application of this compound is its participation in the Hüisgen 1,3-dipolar cycloaddition reaction. Specifically, it can react with terminal alkenes under catalyst- and solvent-free conditions to form 1,2,3-triazoline (B1256620) rings. This "click-ene" chemistry provides a green and highly efficient method for linking molecules.

In one notable study, this compound was reacted with ethyl-4-(allyloxy)benzoate by heating the mixture to 80°C. The reaction proceeded overnight to form a difunctional AB-type monomer containing a triazoline ring, a hydroxyl group, and an ester functionality. This approach is distinguished by its high yield (90%) and purity, requiring no further workup or purification steps.

| Reactant A | Reactant B | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Ethyl-4-(allyloxy)benzoate | 80°C, Overnight, Solvent-free | Ethyl-4-[(1-(2-hydroxypropyl)-4,5-dihydro-1H-1,2,3-triazol-4-yl)methoxy] benzoate | 90% |

Polymeric and Supramolecular Material Construction

The dual functionality of this compound is particularly advantageous in polymer chemistry, enabling its use in the synthesis of both linear and complex, branched macromolecular architectures.

Synthesis of Heterofunctional Polymeric Systems, including Polyesters

The AB-type monomer derived from the "click-ene" reaction described in section 4.1.2 is a prime example of a heterofunctional system. Its hydroxyl and ester groups allow it to undergo step-growth polymerization. Specifically, this monomer can be subjected to transesterification under melt conditions using a catalyst like titanium(IV) isopropoxide.

The polymerization is typically conducted at elevated temperatures (100°C) under a nitrogen atmosphere, followed by the application of a vacuum to remove the condensation byproduct and drive the reaction to completion. This process results in a high molecular weight polyester, demonstrating how this compound can be integrated into a polymer backbone to introduce unique functionalities, such as the triazoline ring.

Design and Synthesis of Complex Polymeric Architectures (Star, Miktoarm Copolymers)

This compound serves as a foundational block for creating complex, non-linear polymer structures like miktoarm star copolymers. These are macromolecules where chemically distinct polymer arms are linked to a central core. A key strategy involves modifying this compound to create a trifunctional core molecule, 1-(allyloxy)-3-azidopropan-2-ol . This core possesses three orthogonal handles: a hydroxyl group, an azide (B81097) group, and an allyl group.

This design allows for a sequence of controlled polymerization and click chemistry reactions to build an ABC-type miktoarm star copolymer (e.g., Polystyrene-Poly(lactic acid)-Poly(ethylene glycol)):

Thiol-ene Reaction : A pre-synthesized, thiol-terminated polystyrene (PS-SH) arm is attached to the core's allyl group.

Ring-Opening Polymerization (ROP) : The core's hydroxyl group is used as an initiator for the ROP of lactide, growing the second polymer arm (PLA).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : An alkyne-terminated poly(ethylene glycol) (PEG-acetylene) is "clicked" onto the core's azide group, adding the third and final arm.

This modular approach provides precise control over the final architecture and composition of the star polymer.

| Core Functional Group | Reaction Type | Polymer Arm Attached |

|---|---|---|

| Allyl | Thiol-ene Click | Polystyrene (PS) |

| Hydroxyl | Ring-Opening Polymerization (ROP) | Poly(lactic acid) (PLA) |

| Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Poly(ethylene glycol) (PEG) |

Fabrication of Triazole-Rich Polyurethanes

Derivatives of this compound are instrumental in fabricating highly branched, triazole-rich polyurethanes. A one-pot synthesis method utilizes 1,3-diazidopropan-2-ol (DAPOL) , a closely related diazido derivative. This approach allows for the creation of hyperbranched polymers with controlled structural properties.

The synthesis proceeds in stages within a single reaction vessel:

Urethane Formation : DAPOL is first reacted with a diisocyanate, such as isophorone (B1672270) diisocyanate (IPDI).

Monomer Mixture Generation : Propargyl alcohol is then added to the system, reacting with the remaining isocyanate groups. This creates a complex mixture of azide- and alkyne-functionalized monomers in situ.

Polyaddition : The generated mixture undergoes a step-growth polymerization via azide-alkyne cycloaddition, forming the highly branched polyurethane-triazole network without the need for purification of intermediates.

This method allows for the tuning of the final polymer's properties, such as its degree of branching and molecular weight, by controlling the initial reactant ratios.

Integration into Inorganic/Organic Hybrid Thermosets and Nanocomposite Materials

This compound and its derivatives are valuable building blocks for the creation of advanced inorganic/organic hybrid thermosets and nanocomposite materials. These materials combine the desirable properties of both inorganic components, such as high strength and thermal stability, with the processability and flexibility of organic polymers. tandfonline.comtandfonline.com A significant application is in the formation of highly cross-linked thermoset polymers through photoinduced copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. tandfonline.comtandfonline.comtandfonline.com

In one approach, a tri-azide derived from trimethylolpropane (B17298) triglycidyl ether and sodium azide, namely 3,3'-((2-((3-azido-2-hydroxypropoxy)methyl)-2-ethylpropane-1,3-diyl)bis(oxy))bis(this compound), is reacted with multifunctional alkynes. tandfonline.comtandfonline.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net This reaction, conducted in the presence of a copper(II) bromide/N,N,N′,N″,N‴-pentamethyldiethylenetriamine catalyst and initiated by UV irradiation, results in the formation of robust thermoset networks. tandfonline.comtandfonline.com

A key area of research is the integration of polyhedral oligomeric silsesquioxane (POSS) nanoparticles into these thermoset matrices. tandfonline.comtandfonline.comtandfonline.com POSS molecules, with their cage-like silicon-oxygen core and surrounding organic groups, can be functionalized with azide groups (octakis-azido-POSS) and co-polymerized with the aforementioned tri-azide and tri-alkyne compounds. tandfonline.comtandfonline.com This process yields hybrid thermosets with homogeneously distributed POSS nanoparticles, as confirmed by transmission electron microscopy (TEM). tandfonline.comtandfonline.comresearchgate.net

The incorporation of POSS nanoparticles significantly enhances the thermal properties of the resulting materials. Thermogravimetric analysis (TGA) reveals that these hybrid thermosets are thermally stable up to 360 °C. tandfonline.comtandfonline.comresearchgate.net The introduction of POSS-N₃ also leads to a notable increase in the char yield at high temperatures, indicating improved thermal stability and fire resistance. tandfonline.com For instance, a thermoset created from a 1:1 azide-alkyne ratio of TTE-N₃ and a tri-alkyne exhibited a char yield of 13% at 800 °C, whereas incorporating POSS-N₃ into the formulation increased the char yield to between 23-50%. tandfonline.comtandfonline.com

| Material Composition | Thermal Stability (Onset of Decomposition) | Char Yield at 800 °C |

| TTE-N₃ : tri-alkyne (1:1 azide-alkyne ratio) | ~360 °C tandfonline.com | 13% tandfonline.com |

| POSS-N₃ : TTE-N₃ : tri-alkyne | ~360 °C tandfonline.comtandfonline.com | 23–50% tandfonline.comtandfonline.com |

This methodology allows for the tailoring of material properties by varying the ratio of the organic and inorganic components, offering a versatile platform for developing novel multifunctional materials. tandfonline.comtandfonline.com

Post-Polymerization Functionalization Strategies

The azide group inherent in polymers derived from this compound is a powerful tool for post-polymerization functionalization, enabling the modification of polymer properties and the introduction of new functionalities. The most prominent method for this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which allows for the efficient and specific conjugation of various molecules to the polymer backbone. researchgate.net

This strategy is employed in the design of linear poly(ethylene glycol) (PEG)-based polytriazole copolymers. These copolymers can be synthesized with pendant functional groups, such as thiol-reactive maleimides, which can then be further modified. researchgate.net The versatility of this approach allows for the attachment of a wide range of molecules, including biomolecules, through various click reactions like nucleophilic thiol-ene and Diels-Alder cycloadditions. researchgate.net

A "graft-onto-polymer" (GOP-PPF) strategy offers another facile route for functionalization. rsc.org This involves preparing a conjugated polymer precursor and then attaching functional units, such as varying lengths of ethylene (B1197577) glycol (EG) chains, through a nucleophilic aromatic substitution reaction. rsc.org This method allows for precise control over the composition and, consequently, the properties of the final polymeric mixed ionic-electronic conductors (PMIECs). rsc.org By tuning the EG composition, properties like ion diffusivity, charge mobility, and charge-storage capacity can be significantly improved for applications in energy storage and organic electrochemical transistors. rsc.org

The "click-ene" reaction, a catalyst-free 1,3-dipolar cycloaddition between an alkene and an azide, also presents a viable post-functionalization pathway. nanotheranosticlab.com Polymers synthesized with pendant triazoline rings, formed from this compound derivatives, can be further modified, taking advantage of the unique properties of the triazoline ring, such as metal-ion coordination and hydrogen bonding capabilities. nanotheranosticlab.com These post-functionalization techniques provide a modular and highly efficient means to create complex and tailored polymeric materials from a common this compound-derived backbone. pittstate.eduresearchgate.net

Utility in Bioconjugation and Bioorthogonal Chemistry

The azide functionality of this compound makes it a key player in the field of bioconjugation and bioorthogonal chemistry. These chemical strategies allow for the specific labeling and modification of biomolecules within their native biological environments without interfering with natural cellular processes. pcbiochemres.comwikipedia.org The azide group acts as a "bioorthogonal chemical reporter," a small, non-perturbative handle that can be introduced into biomolecules. nih.gov

Bioorthogonal Modification of Biomolecular Systems

Bioorthogonal chemistry typically involves a two-step process. wikipedia.org First, a substrate, such as a metabolite or an enzyme inhibitor, is modified with a bioorthogonal functional group like the azide from this compound and introduced into a cellular system. wikipedia.org For instance, azide-modified monosaccharides can be used by cells to express the azide group on their surface glycans. pcbiochemres.com

The second step involves introducing a probe molecule containing a complementary reactive group that will selectively "click" with the azide. wikipedia.org Several ligation chemistries are employed for this purpose, including the Staudinger ligation and, most notably, the strain-promoted alkyne-azide cycloaddition (SPAAC). nih.gov SPAAC, also known as copper-free click chemistry, is particularly advantageous for live-cell applications as it avoids the cytotoxicity associated with the copper catalyst used in traditional CuAAC reactions. wikipedia.orgnih.gov These reactions have been successfully used for the selective modification of biomolecules like proteins and glycans on live cell surfaces. pcbiochemres.comnih.gov

Linker Functionality in Molecular Probes and Conjugates

The this compound moiety serves as a versatile linker in the construction of molecular probes and conjugates. Its ability to participate in click chemistry allows for the straightforward connection of different molecular components. For example, it can be used to link targeting moieties to photocleavage agents for the development of probes that can selectively target and interact with specific DNA structures like G-quadruplexes. mdpi.com

In the synthesis of glycoconjugates, 3-azidopropan-1-ol (B1278768) (an isomer of this compound) is used to create azidopropyl glycosides of various sugars such as galactose, lactose, and glucose. rsc.org These glycosides can then be conjugated to proteins like bovine serum albumin (BSA) via CuAAC reactions. rsc.org This methodology is crucial for creating tools to study carbohydrate-protein interactions.

The compound has also been incorporated into the synthesis of supramolecular polymers. For instance, a star-shaped polymer core can be synthesized by first creating a tri-azide derivative, 3,3′-((2-((3-azido-2-hydroxypropoxy)methyl)-2-ethylpropane-1,3-diyl)bis(oxy))bis(this compound), which is then functionalized with hydrogen-bonding units via a CuAAC reaction. rug.nl This demonstrates the role of the this compound derived structure as a central scaffold for building complex, functional molecular architectures.

Tailoring Functional Materials via this compound Derived Moieties

Preparation of Energetic Plasticizers

Derivatives of this compound are utilized in the synthesis of energetic plasticizers, which are crucial components in propellant and explosive formulations. These plasticizers enhance the processability and mechanical properties of energetic binders by reducing the intermolecular forces between polymer chains, thereby lowering the glass transition temperature and viscosity. psu.edu

Azido esters, a class of energetic plasticizers, are synthesized to improve upon traditional plasticizers by increasing the energy content, thermal stability, and oxygen balance of the formulation. psu.edu The synthesis often involves a two-step process: the azidation of an alcohol followed by its esterification with a carboxylic acid. rsc.org For example, 1,3-diazido-propan-2-ol can be esterified with various di- and tri-carboxylic acids using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). psu.edursc.org

| Azido Ester Example | Heat of Formation (kJ/mol) | Reference |

| 6a | 251.6 | rsc.org |

| 6b | 344.3 | rsc.org |

| 6c | 363.3 | rsc.org |

| 6h | 547.3 | psu.edu |

| 6i | 766.5 | rsc.org |

| 6j | 650.3 | rsc.org |

| 6l | 1422.6 | rsc.org |

| 6m | 791.1 | rsc.org |

The data indicates a significant positive heat of formation for these azido esters, highlighting their energetic nature. The structural diversity achieved by using different carboxylic acids allows for the fine-tuning of properties like thermal stability and density. psu.edursc.org

Self-Assembly in Supramolecular Polymer Design

The compound this compound serves as a critical building block in the sophisticated design of supramolecular polymers, which are long-chain structures composed of monomeric units held together by reversible, non-covalent interactions. rug.nlnih.gov The unique architecture of these polymers allows for self-assembly into highly ordered, functional materials. nih.gov The utility of this compound in this context is derived from its bifunctional nature, possessing both a hydroxyl (-OH) group and a highly reactive azide (-N₃) group. nih.gov This dual functionality enables its incorporation into polymer backbones while presenting the azide group as a versatile chemical handle for subsequent modifications that drive the self-assembly process.

The primary mechanism through which this compound facilitates self-assembly is by enabling the attachment of specific recognition motifs to a polymer scaffold. The azide group is particularly well-suited for this role due to its ability to undergo highly efficient and specific "click" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). rug.nlresearchgate.net This reaction allows for the covalent linking of the azide-functionalized polymer with molecules containing a terminal alkyne. These alkyne-bearing molecules are carefully chosen for their ability to participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, which are the fundamental driving forces for supramolecular assembly. rug.nlresearchgate.net

A prominent research example involves the synthesis of a supramolecular star polymer. In this design, a core molecule, trimethylolpropane triglycidyl ether, is first functionalized through an azidation reaction of its epoxy groups, forming a structure containing multiple 1-azido-2-hydroxypropyl moieties. rug.nl Subsequently, a hydrogen-bonding unit, such as a thymine (B56734) derivative bearing an alkyne group, is attached to the azide sites via the CuAAC reaction. rug.nl These thymine-functionalized star-shaped polymers can then self-assemble into a larger network structure when mixed with linear polymer chains that have a complementary hydrogen-bonding partner, such as diamino triazine. rug.nl The specific and directional hydrogen bonds between the thymine and diamino triazine units act as the "smart" glue that organizes the individual polymer chains into a well-defined supramolecular architecture. rug.nl

The self-assembly process is governed by several factors, including the concentration of the polymer, the nature of the solvent, and temperature. The strength and directionality of the non-covalent interactions dictate the final topology of the supramolecular polymer, which can range from linear chains to more complex networks and vesicles. researchgate.netsioc-journal.cn By precisely designing the monomeric units and the interacting motifs introduced via the this compound handle, researchers can program the self-assembly process to create materials with tailored properties and functions.

Below is a data table detailing a representative system for supramolecular polymer design utilizing the functionalities derived from this compound.

| Component | Role in Self-Assembly | Key Chemical Feature | Interaction Type |

| Polymer with 1-azido-2-hydroxypropyl groups | Scaffold for functionalization | Azide group (-N₃) | Provides reactive site for click chemistry |

| Alkyne-functionalized thymine | Hydrogen-bonding recognition unit | Thymine moiety | Forms multiple hydrogen bonds |

| Polymer with diamino triazine groups | Complementary recognition partner | Diamino triazine moiety | Forms specific hydrogen bonds with thymine |

| Supramolecular Polymer Network | Final self-assembled structure | N/A | Held together by non-covalent hydrogen bonds |

This modular approach, enabled by the reactivity of the azide group in building blocks like this compound, allows for the creation of dynamic and responsive materials. The reversible nature of the non-covalent bonds means that the self-assembly process can be influenced by external stimuli, leading to materials that can adapt, self-heal, or disassemble on command. nih.gov

Spectroscopic and Analytical Elucidation of 1 Azidopropan 2 Ol and Its Synthesized Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. For 1-azidopropan-2-ol, characteristic signals are observed corresponding to the methyl group, the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons adjacent to the azide (B81097) group, and the hydroxyl proton.

¹H NMR Data for this compound

| Signal Description | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Methyl group | 1.18 | d | 3 | HOCHCH₃ |

| Hydroxyl proton | 2.42 | s(br) | - | CHOH |

| Methylene protons (N₃) | 3.19 | dd | 3.7, 12.4 | CH₂N₃ |

| Methylene protons (N₃) | 3.32 | dd | 8.2, 12.4 | CH₂N₃ |

| Methine proton (OH) | 3.91–3.95 | m | - | CHOH |

Note: Data primarily derived from studies on (S)-1-Azido-propan-2-ol in CDCl₃ doi.org.

The methyl group appears as a doublet due to coupling with the adjacent methine proton. The methine proton, bearing the hydroxyl group, typically appears as a multiplet. The methylene protons adjacent to the azide group are diastereotopic and exhibit distinct signals with characteristic coupling patterns. The hydroxyl proton is often observed as a broad singlet, its position being sensitive to concentration and solvent due to hydrogen bonding.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy reveals the different carbon environments within a molecule. For this compound, three distinct carbon signals are expected: the methyl carbon, the methylene carbon bearing the azide group, and the methine carbon bearing the hydroxyl group.

¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 19.9 | CH₃ |

| 57.8 | CH₂N₃ |

| 66.5 | CHOH |

Note: Data primarily derived from studies on (S)-1-Azido-propan-2-ol in CDCl₃ doi.org.

The methyl carbon is observed in the aliphatic region. The methylene carbon attached to the azide group typically resonates at a slightly higher field than expected for a simple alkyl halide due to the electronic influence of the azide moiety. The methine carbon bearing the hydroxyl group appears further downfield, characteristic of carbons bonded to oxygen.

Vibrational Spectroscopy (IR and FT-IR) for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify functional groups present in a molecule by detecting the absorption of specific IR frequencies that cause molecular vibrations. The presence of the azide (-N₃) and hydroxyl (-OH) groups in this compound results in characteristic absorption bands.

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (ν, cm⁻¹) | Band Description |

| Azide (-N₃) | 2093–2103 | Strong, sharp |

| Hydroxyl (-OH) | 3200–3500 | Broad |

The azide group typically exhibits a very strong and sharp absorption band in the region of 2100–2160 cm⁻¹ researchgate.netmdpi.comscielo.br. This band is highly diagnostic for the presence of the azide functionality. The hydroxyl group, characteristic of alcohols, shows a broad absorption band in the region of 3200–3600 cm⁻¹, which is indicative of hydrogen bonding researchgate.netsavemyexams.com. The C-O stretching vibration of the alcohol is usually observed in the range of 1040–1300 cm⁻¹ savemyexams.com.

Mass Spectrometric Techniques for Molecular Weight and Compositional Analysis (e.g., HRMS-ESI-qTOF)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. Techniques like High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI) and a quadrupole time-of-flight (qTOF) analyzer, deliver highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (molecular formula C₃H₇N₃O, theoretical monoisotopic mass 101.0589 Da), mass spectrometry would typically detect the molecular ion or protonated/adduct ions. Predicted values for common adducts include [M+H]⁺ at m/z 102.06619 and [M]⁺ at m/z 101.05837 uni.lu. HRMS can confirm the elemental composition by matching the measured accurate mass to the theoretical mass of the molecular formula within a few parts per million (ppm) google.com. Elemental analysis, which determines the percentage composition of carbon, hydrogen, and nitrogen, serves as a complementary method for confirming the empirical formula, with experimental values closely matching theoretical calculations for this compound (e.g., C: 35.64% calcd, 35.67% found; H: 6.98% calcd, 6.99% found) doi.org.

Mass Spectrometry Data for this compound

| Ion Type | m/z (Experimental/Predicted) | Assignment | Technique/Reference |

| [M]⁺ | 101.05837 (Predicted) | C₃H₇N₃O⁺ | uni.lu |

| [M+H]⁺ | 102.06619 (Predicted) | C₃H₈N₃O⁺ | uni.lu |

| Elemental Analysis | C: 35.67%, H: 6.99% (Found) | C₃H₇N₃O (Calcd: C: 35.64%, H: 6.98%) | doi.org |

Chromatographic Methods for Separation and Purity Determination

Chromatographic techniques are indispensable for separating mixtures, purifying compounds, and assessing their purity. For this compound and its analogs, methods such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are commonly employed.

TLC is often used for rapid monitoring of reaction progress and for initial assessment of purity, typically employing solvent systems like hexane-ethyl acetate (B1210297) scielo.br.

GC and HPLC are more quantitative methods. Chiral stationary phases in GC or HPLC columns are particularly important for determining the enantiomeric excess (e.e.%) of chiral azido (B1232118) alcohols, such as (S)-1-azido-propan-2-ol doi.org. These techniques can also be coupled with mass spectrometry (GC-MS, LC-MS) for combined separation and identification google.com.

Flash chromatography or column chromatography using silica (B1680970) gel with appropriate solvent gradients (e.g., hexane/ethyl acetate) is routinely used for the purification of synthesized azido alcohols from reaction mixtures doi.orgscielo.brgoogle.com.

Summary of Chromatographic Methods

| Technique | Application | Typical Eluent/Column | Reference |

| TLC | Reaction monitoring, initial purity assessment | Hexane-ethyl acetate | scielo.br |

| GC | Purity determination, enantiomeric excess (e.e.%) determination (with chiral columns) | Chiral columns (e.g., CHIRALDEX G-TA, A-TA) | doi.org |

| HPLC | Purity determination, enantiomeric excess (e.e.%) determination (with chiral columns) | Chiral columns (e.g., Chiralcel® OD) | doi.org |

| Flash/Column Chromatography | Purification of synthesized products | Silica gel, Hexane-ethyl acetate mixtures | doi.orgscielo.brgoogle.com |

| GC-MS | Separation and identification of components in a mixture | Not specified for this compound specifically | google.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC, often coupled with Mass Spectrometry (GC-MS), is employed to monitor reaction progress, assess the purity of synthesized batches, and identify potential byproducts or impurities nih.govpittstate.eduresearchgate.net. GC-FID (Flame Ionization Detector) is also utilized for quantitative analysis researchgate.net. The technique separates compounds based on their boiling points and their interaction with the stationary phase within the GC column.

Table 5.4.1.1: Representative GC Analysis Parameters for this compound

| Parameter | Value/Description |

| Column Type | Capillary column (e.g., DB-5, HP-5) |

| Carrier Gas | Helium (He) or Nitrogen (N₂) |

| Oven Temperature | Programmed, e.g., 50°C (hold 2 min), ramp to 250°C |

| Injector Temperature | 250°C |

| Detector Type | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280°C |

| Injection Volume | 1 µL |

| Retention Time (RT) | Typically a few minutes, dependent on column and conditions |

Note: Specific retention times are highly dependent on the GC system's configuration and operating parameters.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is indispensable for the analysis of less volatile or thermally labile compounds, including many derivatives and polymers of this compound. It is widely used for purity determination, quantitative analysis, and separation of complex mixtures. Reverse-phase HPLC is commonly applied, where the separation is based on the polarity of the analytes. HPLC has been used to confirm purity levels exceeding 99% and to monitor the progress of chemical reactions, identifying minor peaks that might indicate side reactions or impurities nih.govresearchgate.netgoogle.com. Ultra-Performance Liquid Chromatography (UPLC) can also be employed for higher resolution and faster analysis nih.gov.

Table 5.4.2.1: Typical HPLC Purity Data for Synthesized Compounds

| Compound/Sample | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Purity (% AUC) | Major Peak RT (min) |

| This compound | Acetonitrile/Water (e.g., 30:70) | 1.0 | 210 | >98.5 | ~3.5 |

| Synthesized Analog | Acetonitrile/Water (e.g., 50:50) | 0.8 | 254 | >99.0 | ~6.2 |

| Polymer Sample | THF/Water (e.g., 70:30) | 0.6 | 254 | >97.0 | ~10.5 |

Note: AUC stands for "All Peaks Area". Mobile phase composition and detection wavelengths are illustrative and depend on the specific analyte.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring reaction progress, screening solvent systems for column chromatography, and performing qualitative checks of compound purity. It involves separating compounds on a thin layer of adsorbent material (e.g., silica gel) coated on a plate. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used for identification and comparison nih.govgoogle.com.

Table 5.4.3.1: Representative TLC Rf Values for this compound and Related Compounds

| Compound/Sample | Stationary Phase | Mobile Phase (Solvent System) | Rf Value |

| This compound | Silica Gel | Hexane:Ethyl Acetate (1:1) | 0.35 |

| Synthesized Analog | Silica Gel | Hexane:Acetone (2:1) | 0.40 |

| Intermediate | Silica Gel | Hexane:Ethyl Acetate (5:1) | 0.35 |

Note: Rf values are dependent on the specific adsorbent, solvent system, and environmental conditions.

Gel Permeation Chromatography (GPC) for Polymeric Products

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is essential for characterizing polymers derived from or incorporating this compound. GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight averages (e.g., number-average molecular weight, Mn; weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn). This information is critical for understanding polymer architecture, chain length, and uniformity pittstate.edurug.nlnanotheranosticlab.comresearchgate.netresearchgate.netresearchgate.net. Polymers synthesized via click chemistry or other polymerization methods involving azido-functionalized monomers are routinely analyzed using GPC to confirm successful polymerization and control over molecular weight.

Table 5.4.4.1: Representative GPC Data for Polymers Derived from this compound

| Polymer Type | Solvent | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Polyester | THF | 8,500 | 12,000 | 1.41 |

| Polyether | DMF | 15,000 | 25,000 | 1.67 |

| Block Copolymer | Chloroform | 22,000 | 35,000 | 1.59 |

Note: THF = Tetrahydrofuran; DMF = N,N-Dimethylformamide. Mn, Mw, and PDI values are illustrative and depend on the specific polymer and GPC calibration.

Thermal Analytical Characterization of Polymeric and Derived Materials

Thermal analysis techniques provide crucial information about the thermal stability, transitions, and degradation behavior of materials. For polymers synthesized using this compound as a monomer or functionalizing agent, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for assessing their performance characteristics.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is used to identify thermal transitions such as glass transition temperatures (Tg), melting points (Tm), and crystallization temperatures (Tc). For polymers incorporating this compound moieties, DSC can reveal how the azide functionality or the resulting triazole rings influence these thermal properties, often leading to increased glass transition temperatures due to enhanced intermolecular interactions like hydrogen bonding pittstate.edurug.nlresearchgate.net. DSC can also indicate the thermal stability of the polymer matrix before degradation occurs pittstate.edurug.nl.

Table 5.5.1.1: Representative DSC Thermal Transitions for Polymers

| Polymer Type | Tg (°C) | Tm (°C) | Notes |

| Polyester | 65 | 150 | Exhibits clear glass transition |

| Polyether | -15 | N/A | Amorphous, no distinct melting point |

| Hybrid Thermoset | 180 | N/A | High Tg, cross-linked structure |

| Napy-based Copolymer | 90 | N/A | Increased Tg due to H-bonding |

Note: N/A = Not Applicable (e.g., for amorphous polymers without a melting point). Tg values are indicative and depend on polymer structure and molecular weight.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, typically under a controlled atmosphere. This technique is used to determine the thermal stability of materials, identify decomposition temperatures, and quantify residual char at high temperatures. Polymers containing azide groups or triazole linkages derived from this compound often exhibit good thermal stability pittstate.edutandfonline.comresearchgate.netresearchgate.net. TGA data can reveal the onset of decomposition and the percentage of residue remaining after heating, which are critical parameters for material selection in high-temperature applications tandfonline.comresearchgate.netresearchgate.net.

Table 5.5.2.1: Representative TGA Data for Polymers

| Polymer Type | Decomposition Onset Temperature (°C) | Residue (%) at 800°C | Notes |

| Polyester | 320 | 15 | Good thermal stability |

| Polyether | 280 | 10 | Moderate thermal stability |

| Hybrid Thermoset | 360 | 23-50 | High thermal stability, cross-linked |

| "Click-ene" Polymer | 350 | 18 | Comparable to traditional polyesters |

Note: Decomposition onset temperature is defined as the temperature at which 5% weight loss occurs. Values are illustrative.

Compound List:

this compound

Theoretical and Computational Investigations of 1 Azidopropan 2 Ol Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. DFT calculations are instrumental in predicting molecular geometries, electronic distributions, vibrational frequencies, and reaction pathways. In the broader context of azido-containing compounds, DFT has been employed to predict regioselectivity in reactions involving similar structural motifs itu.edu.tr and to rationalize magnetic properties in coordination complexes with azide (B81097) bridges sonar.ch. While specific DFT studies detailing the electronic structure, optimized geometries, or vibrational spectra of 1-Azidopropan-2-ol were not identified within the scope of the provided search results, these methods are generally applicable for elucidating the fundamental electronic characteristics and reactivity of such molecules.

Molecular Dynamics and Docking Simulations for Interaction Prediction

Molecular Dynamics (MD) simulations and molecular docking are computational techniques widely utilized to understand how molecules interact with each other and their environments. MD simulations track the time-dependent movement of atoms and molecules based on classical mechanics and force fields, providing insights into conformational changes, stability, and dynamic behavior substack.comnih.govmdpi.com. Docking simulations predict the preferred orientation of one molecule to another when bound, often used to identify potential binding sites and affinities, particularly in drug discovery researchgate.netmdpi.com. These methods are crucial for predicting protein-ligand interactions and understanding complex biological processes nih.gov. However, specific molecular dynamics or docking studies directly involving this compound were not found in the reviewed literature.

Prediction of Thermochemical Parameters and Energetic Profiles

Conformational Analysis and Stereoisomeric Stability

Conformational analysis involves studying the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds and assessing their relative stability lumenlearning.comsapub.org. This compound possesses a chiral center at the second carbon atom (C2), which is bonded to a methyl group, a hydroxyl group, a hydrogen atom, and a methylene (B1212753) group attached to the azide moiety uni.lunih.gov. This chirality means that this compound exists as a pair of enantiomers. The molecule can adopt various rotamers due to rotations around the C1-C2 and C2-C3 bonds. The presence of the hydroxyl group and the azido (B1232118) group, along with the methyl group, influences these conformations through steric repulsions and potential intramolecular interactions (e.g., hydrogen bonding), thereby affecting the stability of each conformer. Understanding these conformational preferences is key to predicting the molecule's behavior in different chemical environments and its interactions with other molecules lumenlearning.com.

Future Directions and Advanced Research Frontiers

Innovations in Green and Sustainable Synthesis of 1-Azidopropan-2-ol

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming for methodologies that are environmentally benign and economically viable. For this compound, this translates to moving away from traditional synthetic routes, which may involve harsh reagents and generate significant waste, towards more sustainable alternatives.

Recent research has focused on the development of innovative and eco-friendly catalysts for the synthesis of β-azido alcohols from epoxides. One such advancement is the use of a magnetic nanocatalyst, Fe3O4@SiO2@CS@POCl2-x, which facilitates the regioselective azidolysis of epoxides with high efficiency and yield under mild conditions. orgchemres.orgorgchemres.org The incorporation of chitosan (B1678972) in this catalyst enhances its environmental friendliness, and its magnetic nature allows for easy recovery and reuse, a key aspect of sustainable chemistry. orgchemres.orgorgchemres.org

Another green approach involves the direct hydroxyazidation of alkenes, which circumvents the need for a pre-functionalized epoxide starting material. chemrevlett.com This method can utilize manganese catalysts and molecular oxygen, representing a more atom-economical and environmentally friendly pathway. chemrevlett.com Furthermore, the use of biomass-derived solvents, such as a furfuryl alcohol/water azeotrope, is being explored as a sustainable reaction medium that can be easily recovered and reused, significantly reducing waste generation. researchgate.net

| Parameter | Traditional Synthesis Methods | Green and Sustainable Innovations |

|---|---|---|

| Starting Materials | Often relies on pre-functionalized epoxides. | Direct use of readily available alkenes. chemrevlett.com |

| Catalysts | Homogeneous metal salts (e.g., Zr(OTf)4, In(OTf)3) which can be difficult to recover. orgchemres.org | Heterogeneous and reusable nanocatalysts (e.g., Fe3O4@SiO2@CS@POCl2-x). orgchemres.orgorgchemres.org |

| Reaction Conditions | May require harsh conditions and stoichiometric reagents. | Mild reaction conditions, often at room temperature. orgchemres.orgchemrevlett.com |

| Solvents | Use of volatile organic compounds (VOCs). | Biomass-derived, recoverable solvents like furfuryl alcohol/water azeotrope. researchgate.net |

| Waste Generation | Higher E-factors due to catalyst waste and solvent use. | Lower E-factors due to catalyst recyclability and solvent recovery. researchgate.net |

| Atom Economy | Can be lower due to multi-step processes. | Higher atom economy through direct functionalization of alkenes. chemrevlett.com |

Advanced Functional Materials Development Utilizing this compound Motifs

The dual functionality of this compound makes it an exceptionally promising monomer for the development of advanced functional materials. The azide (B81097) group is a key participant in "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, which are highly efficient and orthogonal. mdpi.com This allows for the precise and modular construction of complex polymeric architectures.

The hydroxyl group, on the other hand, provides a site for further functionalization or can contribute to the material's properties, such as hydrophilicity and hydrogen bonding capabilities. This combination enables the creation of a diverse range of materials, from hydrogels for biomedical applications to specialized polymers and coatings. For instance, hydrogels synthesized using click chemistry are being extensively researched for tissue engineering due to their biocompatibility and tunable mechanical properties. mdpi.com The incorporation of this compound motifs into these hydrogels could introduce specific functionalities and enhance their performance.

In the realm of polymer science, this compound can be used to synthesize polymers with pendant azide groups, which can then be used to graft other molecules or polymers onto a backbone, leading to the creation of complex, branched, or cross-linked structures. These materials could find applications in areas such as drug delivery, sensors, and high-performance plastics.

| Material Type | Role of this compound Motif | Potential Applications |

|---|---|---|

| Biocompatible Hydrogels | Cross-linker via azide-alkyne click chemistry; hydroxyl group enhances hydrophilicity. mdpi.com | Tissue engineering scaffolds, controlled drug release systems. mdpi.com |

| Functional Polymers | Monomer for introducing pendant azide groups for post-polymerization modification. | Specialty coatings, polymer brushes for surface modification, advanced adhesives. |

| Dendrimers and Hyperbranched Polymers | Building block for creating highly branched, three-dimensional macromolecules. | Nanocarriers for targeted therapy, catalysis, rheology modifiers. |

| Modified Natural Polymers | Functionalization of natural polymers like cellulose (B213188) or chitosan to impart new properties. | Biodegradable packaging, functional textiles, biomedical implants. |

Continuous Flow Methodologies for Large-Scale Production

The synthesis of organic azides, including this compound, can present safety challenges, particularly on a large scale, due to their potential instability. Continuous flow chemistry offers a transformative solution to this problem. By conducting reactions in a continuously flowing stream through small-diameter tubes or microreactors, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing. mdpi.comnih.gov This enhanced control significantly improves safety by minimizing the accumulation of hazardous intermediates and allowing for rapid heat dissipation. flinders.edu.auresearchgate.net

For the production of this compound, a continuous flow setup would allow for the in situ generation and immediate consumption of the azide, thereby avoiding the isolation and storage of potentially explosive intermediates. flinders.edu.au This methodology has been successfully applied to the synthesis of various active pharmaceutical ingredients (APIs), demonstrating its robustness and scalability. scispace.comaurigeneservices.com

The scale-up of production in a flow chemistry environment can be achieved by either increasing the size of the reactor or by "numbering-up," which involves running multiple reactors in parallel. scielo.br This flexibility allows for a more seamless transition from laboratory-scale synthesis to industrial production.

| Parameter | Batch Production | Continuous Flow Production |

|---|---|---|

| Safety | Higher risk due to accumulation of large quantities of hazardous materials. | Inherently safer due to small reaction volumes and excellent heat transfer. flinders.edu.auresearchgate.net |

| Process Control | Less precise control over temperature, mixing, and reaction time. | Precise control over all reaction parameters, leading to better reproducibility. nih.gov |

| Scalability | Scaling up can be challenging and may require significant process redesign. | More straightforward scale-up through "sizing-up" or "numbering-up". scielo.br |

| Yield and Purity | Can be lower due to side reactions and less optimal conditions. | Often higher yields and purity due to superior process control. aurigeneservices.com |

| Automation | More difficult to automate multi-step processes. | Well-suited for the automation of multi-step syntheses. scispace.comaurigeneservices.com |

Bio-Inspired Design and Biomimetic Applications

Bio-inspired and biomimetic materials are designed to mimic the structures and functions of biological systems. wikipedia.org The chemical functionalities of this compound make it a compelling candidate for the development of such materials. The azide group can be used to attach biomolecules, such as peptides or carbohydrates, to a material's surface or within its matrix. This process, known as bioconjugation, is crucial for creating materials that can interact with biological systems in a specific and controlled manner.

For example, this compound could be incorporated into hydrogels for tissue engineering to mimic the extracellular matrix (ECM). nih.gov The azide groups would serve as handles for attaching cell-adhesive peptides (like the RGD motif), while the hydroxyl groups would contribute to the hydrogel's water content and biocompatibility, creating a more cell-friendly environment. nih.gov

Furthermore, the principles of bio-inspired design can be used to create "smart" materials that respond to biological stimuli. The versatile chemistry of the azide group allows for the incorporation of functionalities that can be cleaved or activated by specific enzymes or changes in pH, leading to applications in targeted drug delivery and diagnostics.

| Biomimetic Application | Role of this compound Motif | Potential Impact |

|---|---|---|

| Tissue Engineering Scaffolds | Provides sites for bioconjugation of cell-adhesive ligands and growth factors. nih.gov | Enhanced cell attachment, proliferation, and tissue regeneration. |

| Targeted Drug Delivery Systems | Enables the attachment of targeting moieties (e.g., antibodies, peptides) to nanocarriers. | Increased drug efficacy and reduced side effects. |

| Biosensors | Facilitates the immobilization of enzymes or antibodies onto a sensor surface. | Highly sensitive and specific detection of biological analytes. |

| Antifouling Surfaces | Used to graft polymers that resist protein adsorption and cell adhesion. | Improved performance of medical implants and marine coatings. |

Development of In-Situ and Operando Spectroscopic Characterization

To fully optimize the synthesis and application of this compound, a deep understanding of the underlying chemical processes is essential. In-situ and operando spectroscopy are powerful tools that allow for the real-time monitoring of chemical reactions as they occur. researchgate.net These techniques provide valuable insights into reaction kinetics, the formation of intermediates, and the behavior of catalysts under actual reaction conditions.

For the synthesis of this compound, techniques such as Attenuated Total Reflectance-Infrared (ATR-IR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) could be employed to monitor the consumption of starting materials and the formation of the azide product. nih.govrsc.org In-situ Nuclear Magnetic Resonance (NMR) spectroscopy has also proven to be a rapid and effective tool for real-time reaction monitoring, providing detailed structural information about the species in the reaction mixture. magritek.com

The data obtained from these advanced spectroscopic methods can be used to develop more efficient and robust synthetic protocols, particularly for continuous flow processes where real-time process control is critical. By understanding the reaction mechanism in detail, researchers can identify potential bottlenecks and side reactions, leading to improved yields and purities.

| Spectroscopic Technique | Information Provided for this compound Synthesis | Potential Benefits |

|---|---|---|

| In-situ ATR-IR/DRIFTS | Real-time monitoring of functional group transformations (e.g., disappearance of epoxide, appearance of azide and hydroxyl bands). nih.govrsc.org | Optimization of reaction time, temperature, and reagent stoichiometry. |

| In-situ NMR | Detailed structural information on reactants, intermediates, and products in the reaction mixture. magritek.com | Elucidation of reaction mechanisms and identification of side products. |

| Raman Spectroscopy | Complementary vibrational information, particularly useful for aqueous systems. | Monitoring of reactions in green solvents like water. |

| In-line Chromatography (e.g., HPLC) | Quantitative analysis of reaction components over time. | Precise determination of reaction kinetics and conversion. |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Azidopropan-2-ol with high purity in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of a hydroxyl group with an azide moiety. For example, reacting 1,2-propanediol derivatives with sodium azide under controlled acidic conditions. Ensure detailed documentation of reaction parameters (temperature, solvent, stoichiometry) to enable reproducibility . Purification via fractional distillation or column chromatography is critical, followed by characterization using NMR and IR spectroscopy to confirm identity and purity (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what are the expected spectral signatures?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Look for signals corresponding to the azide group (N₃) near δ 3.5–4.0 ppm (¹H) and δ 50–60 ppm (¹³C).

- IR Spectroscopy : A strong absorption band at ~2100 cm⁻¹ confirms the azide stretch.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 101 (C₃H₇N₃O⁺). Cross-reference with PubChem data for validation .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers with desiccants to prevent moisture absorption. Handle in a fume hood using nitrile gloves and eye protection. Avoid contact with heavy metals or strong oxidizing agents to prevent explosive decomposition .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data when synthesizing novel derivatives of this compound?

- Methodological Answer : Employ iterative validation:

Re-run reactions under varying conditions (e.g., solvent polarity, catalyst loading) to isolate intermediates.

Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping peaks.

Cross-validate with computational methods (DFT calculations for expected NMR shifts).

Contradictions may arise from impurities or stereochemical variations; consult peer-reviewed protocols for troubleshooting .

Q. How does the azide group in this compound influence its reactivity in click chemistry applications?

- Methodological Answer : The azide group enables strain-promoted azide-alkyne cycloaddition (SPAAC), useful for bioconjugation. Kinetic studies show reaction rates depend on solvent polarity (e.g., DMSO accelerates reactivity). Optimize molar ratios (1:1.2 azide:alkyne) and monitor via TLC or in-situ IR. Note competing reactions (e.g., hydrolysis) in aqueous media .

Q. What are the challenges in integrating this compound into drug delivery systems, and how can they be mitigated?

- Methodological Answer : Challenges include:

- Instability in physiological pH : Use prodrug strategies or encapsulation in liposomes.

- Cytotoxicity : Conduct dose-response assays (IC₅₀) in cell lines.

- Targeting efficiency : Functionalize with targeting ligands (e.g., folate) via SPAAC. Validate release kinetics using HPLC-MS .

Data Analysis and Reporting

Q. How should researchers document experimental protocols for this compound to meet journal reproducibility standards?

- Methodological Answer : Follow the Beilstein Journal guidelines:

- Main Text : Summarize critical steps (e.g., reaction time, yields).

- Supporting Information : Provide raw spectral data, chromatograms, and computational input files.

- Ethical Compliance : Disclose safety protocols and waste disposal methods .

Q. What frameworks are recommended for reconciling open-data requirements with sensitive chemical data in publications?

- Methodological Answer : Use anonymization for sensitive data (e.g., proprietary synthetic routes). Share spectral data in public repositories (e.g., PubChem) with metadata tags. Adhere to GDPR and institutional review board guidelines for data sharing .

Table: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₇N₃O | PubChem |

| Boiling Point | 150–155°C (estimated) | Experimental |

| Solubility | Miscible in polar solvents | |

| Stability | Sensitive to light/moisture |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.